Cas no 68813-55-8 (Oxantel pamoate)

Oxantel pamoate 化学的及び物理的性質
名前と識別子
-
- Oxantel pamoate
- 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid,3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol
- Oxantel embonate
- EINECS 272-332-6
- HMS2093L04
- Oxantel pamoate (USAN)
- Telopar
- Telopar (TN)
- UNII-UPY1D732T0
- 1-Methyl-2-(3-hydroxyphenylethenyl)-1,4,5,6-tetrahydropyrimidine compound with 4,4'-methylenebis(3-hydroxy-2-naphthoic acid)
- Q27291192
- CHEBI:7821
- 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol
- CP-14445-16
- BS-42477
- HY-B1344
- CP 14,445-16
- SBI-0206880.P001
- CCOAINFUFGBHBA-UETGHTDLSA-N
- Phenol, 3-(2-(1,4,5,6-tetrahydro-1-methyl-2-pyrimidinyl)ethenyl), (E)-, 4,4'-methylenebis(3-hydroxy-2-naphthalenecarboxylate) (1:1) (salt)
- G14028
- (E)-3-(2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)vinyl)phenol 4,4'-methylenebis(3-hydroxy-2-naphthoate)
- DA-66410
- SCHEMBL601272
- 4,4'-Methylenebis(3-hydroxy-2-naphthoic) acid, compound with (E)-3-(2-(1,4,5,6-tetrahydro-1-methylpyrimidin-2-yl)vinyl)phenol (1:1)
- D00806
- OXANTEL EMBONATE [WHO-DD]
- SR-05000001812
- CS-5877
- OXANTEL EMBONATE (MART.)
- Oxantel (pamoate)
- SCHEMBL17801965
- CHEBI:93155
- Pharmakon1600-01505982
- NCGC00263960-01
- CCG-213588
- OXANTELPAMOATE
- NSC-759296
- Oxantel pamoate, analytical standard
- s5722
- AKOS026749864
- 4-[(3-carboxy-2-hydroxy-1-naphthalenyl)methyl]-3-hydroxy-2-naphthalenecarboxylic acid 3-[2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol
- Oxantel pamoate [USAN]
- OXANTEL PAMOATE [MI]
- Oxanel pamoate
- OXANTEL EMBONATE [MART.]
- NSC759296
- (E)-m-(2-(1,4,5,6-Tetrahydro-1-methyl-2-pyrimidinyl)vinyl)phenol 4,4'-methylenebis(3-hydroxy-2-naphthoate) (1:1) (salt)
- SR-05000001812-1
- UPY1D732T0
- Q27164876
- CP-14,445-16
- 68813-55-8
- 3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol; embonic acid
- NSC 759296
- 68813-55-8 (pamoate)
-
- MDL: MFCD19105662
- インチ: InChI=1S/C23H16O6.C13H16N2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2,4-7,10,16H,3,8-9H2,1H3/b;7-6+
- InChIKey: CCOAINFUFGBHBA-UETGHTDLSA-N
- SMILES: O=C(C1=C(O)C(CC2=C3C=CC=CC3=CC(C(O)=O)=C2O)=C4C=CC=CC4=C1)O.OC5=CC=CC(/C=C/C6=NCCCN6C)=C5
計算された属性
- 精确分子量: 820.34700
- 同位素质量: 604.22095136g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 氢键受体数量: 9
- 重原子数量: 45
- 回転可能化学結合数: 6
- 複雑さ: 854
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 151Ų
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: Not available
- Boiling Point: 383.1±52.0 °C at 760 mmHg
- フラッシュポイント: 185.5±30.7 °C
- PSA: 186.72000
- LogP: 7.41720
- じょうきあつ: 0.0±0.9 mmHg at 25°C
Oxantel pamoate Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- 储存条件:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Oxantel pamoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-B1344-10mM*1 mL in DMSO |
Oxantel pamoate |
68813-55-8 | 99.97% | 10mM*1 mL in DMSO |
¥220 | 2024-04-17 | |
ChemScence | CS-5877-100mg |
Oxantel (pamoate) |
68813-55-8 | 99.67% | 100mg |
$72.0 | 2022-04-26 | |
TRC | O845250-1g |
Oxantel Pamoate |
68813-55-8 | 1g |
$ 1075.00 | 2023-09-06 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O873614-5mg |
Oxantel Pamoate |
68813-55-8 | GR | 5mg |
¥332.10 | 2022-01-14 | |
MedChemExpress | HY-B1344-100mg |
Oxantel pamoate |
68813-55-8 | 99.97% | 100mg |
¥200 | 2024-04-17 | |
Ambeed | A516671-5mg |
Oxantel Pamoate |
68813-55-8 | 98% | 5mg |
$36.0 | 2024-05-28 | |
A2B Chem LLC | AX19594-5g |
2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy-, compd.with 3-[(1E)-2-(1,4,5,6-tetrahydro-1-methyl-2-pyrimidinyl)ethenyl]phenol(1:1)OTHER CA INDEX NAMES:Phenol, 3-[(1E)-2-(1,4,5,6-tetrahydro-1-methyl-2-pyrimidinyl)ethenyl]-,4,4'-methylenebis[3-hydroxy-2-naphthalenecarboxylate] (1:1) (salt) |
68813-55-8 | 98% | 5g |
$391.00 | 2024-04-19 | |
1PlusChem | 1P01DQFE-5mg |
2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy-, compd.with 3-[(1E)-2-(1,4,5,6-tetrahydro-1-methyl-2-pyrimidinyl)ethenyl]phenol(1:1)OTHER CA INDEX NAMES:Phenol, 3-[(1E)-2-(1,4,5,6-tetrahydro-1-methyl-2-pyrimidinyl)ethenyl]-,4,4'-methylenebis[3-hydroxy-2-naphthalenecarboxylate] (1:1) (salt) |
68813-55-8 | 98%(HPLC) | 5mg |
$32.00 | 2024-04-22 | |
1PlusChem | 1P01DQFE-100mg |
2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy-, compd.with 3-[(1E)-2-(1,4,5,6-tetrahydro-1-methyl-2-pyrimidinyl)ethenyl]phenol(1:1)OTHER CA INDEX NAMES:Phenol, 3-[(1E)-2-(1,4,5,6-tetrahydro-1-methyl-2-pyrimidinyl)ethenyl]-,4,4'-methylenebis[3-hydroxy-2-naphthalenecarboxylate] (1:1) (salt) |
68813-55-8 | 98%(HPLC) | 100mg |
$95.00 | 2024-04-22 | |
Aaron | AR01DQNQ-100g |
2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy-, compd.with 3-[(1E)-2-(1,4,5,6-tetrahydro-1-methyl-2-pyrimidinyl)ethenyl]phenol(1:1)OTHER CA INDEX NAMES:Phenol, 3-[(1E)-2-(1,4,5,6-tetrahydro-1-methyl-2-pyrimidinyl)ethenyl]-,4,4'-methylenebis[3-hydroxy-2-naphthalenecarboxylate] (1:1) (salt) |
68813-55-8 | 98% | 100g |
$1374.00 | 2023-12-14 |
Oxantel pamoate 関連文献
-
1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
10. Back matter
Oxantel pamoateに関する追加情報
Recent Advances in Oxantel Pamoate (CAS 68813-55-8) Research: Therapeutic Potential and Mechanisms of Action
Oxantel pamoate (CAS 68813-55-8), a tetrahydropyrimidine derivative, has garnered renewed attention in the field of anti-parasitic therapeutics due to its selective efficacy against whipworm (Trichuris trichiura) infections. Recent studies have elucidated its unique nicotinic acetylcholine receptor (nAChR) subtype selectivity, distinguishing it from other anthelmintics like pyrantel pamoate. A 2023 Nature Communications study demonstrated Oxantel's preferential activation of the Trichuris-specific ACR-16 receptor subtype, explaining its species-specific activity while minimizing mammalian toxicity.
Pharmacokinetic advancements include the development of a novel HPLC-MS/MS method (Journal of Pharmaceutical Analysis, 2024) for quantifying Oxantel pamoate plasma concentrations with a lower limit of detection of 0.1 ng/mL. This analytical breakthrough enables precise monitoring of drug exposure in pediatric populations, addressing previous challenges in dose optimization for mass drug administration programs. Concurrently, formulation research has yielded a heat-stable chewable tablet (Patent WO2023187542) maintaining >90% potency after 6 months at 40°C/75% RH.
Mechanistic studies reveal Oxantel's secondary immunomodulatory effects, including IL-4/IL-13 pathway modulation in helminth-induced inflammation (PLoS Pathogens, 2023). This dual antiparasitic-immunoregulatory activity positions Oxantel pamoate as a candidate for combination therapies in inflammatory bowel diseases with parasitic comorbidities. Notably, the WHO's 2024 guidelines now recommend Oxantel-albendazole combination as first-line therapy for trichuriasis in Southeast Asia, based on Phase III trials showing 89.2% cure rates versus 52.7% for albendazole monotherapy.
Emerging resistance patterns have prompted structural optimization efforts. A recent J. Med. Chem publication (2024) reported Oxantel analogs with modified pamoate moieties showing 3-5× improved efficacy against resistant Trichuris strains while maintaining safety profiles. These developments coincide with the compound's inclusion in the FDA's Tropical Disease Priority Review Voucher program, accelerating regulatory pathways for next-generation formulations.
The environmental fate of Oxantel pamoate has become an active research area, with a 2024 Environmental Science & Technology study identifying soil microbiota capable of rapid degradation (t1/2 = 8.2 days), alleviating ecotoxicity concerns. This biodegradation pathway is now being harnessed for green chemistry synthesis approaches, as detailed in ACS Sustainable Chemistry & Engineering's latest issue.
